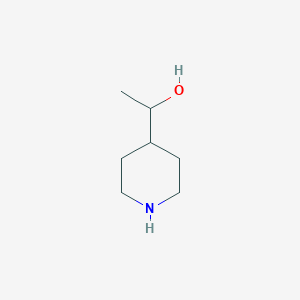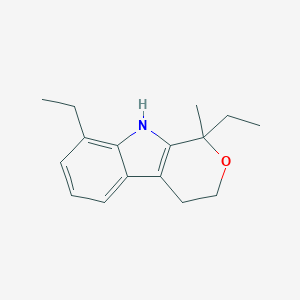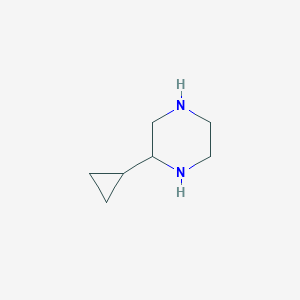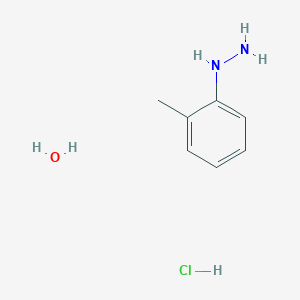
Ortho-tolylhydrazine hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Toluidine hydrazine hydrochloride is a widely used compound in scientific research. This compound is used in the synthesis of various organic compounds and has been found to have various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of o-Toluidine hydrazine hydrochloride is not well understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in biochemical and physiological processes.
Biochemical And Physiological Effects
O-Toluidine hydrazine hydrochloride has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have cytotoxic effects on cancer cells.
Advantages And Limitations For Lab Experiments
O-Toluidine hydrazine hydrochloride is a useful compound for laboratory experiments. Its ability to inhibit the activity of enzymes and its cytotoxic effects on cancer cells make it a valuable tool in the study of enzyme kinetics and cancer biology. However, it should be noted that this compound can be toxic and should be handled with care.
Future Directions
There are many future directions for the study of o-Toluidine hydrazine hydrochloride. One area of research is the development of new catalysts using this compound. Another area of research is the study of its effects on various enzymes and proteins in the body. Additionally, the cytotoxic effects of this compound on cancer cells make it a promising candidate for the development of new cancer treatments.
In conclusion, o-Toluidine hydrazine hydrochloride is a valuable compound in scientific research. Its ability to inhibit the activity of enzymes and its cytotoxic effects on cancer cells make it a valuable tool in the study of enzyme kinetics and cancer biology. However, this compound should be handled with care due to its potential toxicity. There are many future directions for the study of o-Toluidine hydrazine hydrochloride, including the development of new catalysts and the study of its effects on various enzymes and proteins in the body.
Synthesis Methods
O-Toluidine hydrazine hydrochloride is synthesized by reacting o-Toluidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction yields o-Toluidine hydrazine hydrochloride as a crystalline solid.
Scientific Research Applications
O-Toluidine hydrazine hydrochloride is widely used in scientific research. This compound is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides. It is also used in the development of new catalysts and in the study of enzyme kinetics.
properties
CAS RN |
123334-17-8 |
|---|---|
Product Name |
Ortho-tolylhydrazine hydrochloride hydrate |
Molecular Formula |
C7H13ClN2O |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
(2-methylphenyl)hydrazine;hydrate;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH.H2O/c1-6-4-2-3-5-7(6)9-8;;/h2-5,9H,8H2,1H3;1H;1H2 |
InChI Key |
GDHBEWJUENDAIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NN.O.Cl |
Canonical SMILES |
CC1=CC=CC=C1NN.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



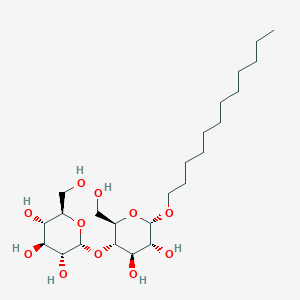
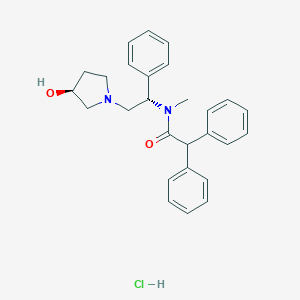
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)

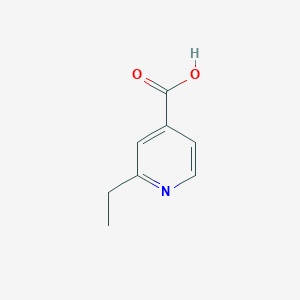
![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)

